Diethyl formamidomalonate Diethyl formamidomalonate
Brand Name: Vulcanchem
CAS No.: 6326-44-9
VCID: VC2408364
InChI: InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)C(C(=O)OCC)NC=O
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol

Diethyl formamidomalonate

CAS No.: 6326-44-9

Cat. No.: VC2408364

Molecular Formula: C8H13NO5

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl formamidomalonate - 6326-44-9

Specification

CAS No. 6326-44-9
Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
IUPAC Name diethyl 2-formamidopropanedioate
Standard InChI InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key PFLHGSJLYNJIOF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)OCC)NC=O
Canonical SMILES CCOC(=O)C(C(=O)OCC)NC=O
Melting Point 48.5 °C

Introduction

Chemical Identity and Structure

Basic Information

Diethyl formamidomalonate is an organic compound with significant importance in synthetic chemistry. Its fundamental properties are summarized in the following table:

PropertyInformation
Chemical NameDiethyl formamidomalonate
CAS Number6326-44-9
Molecular FormulaC₈H₁₃NO₅
Molecular Weight203.19 g/mol
EINECS Number228-692-1

The compound features both formamide and malonate functionalities, making it a valuable precursor in various synthetic pathways .

Nomenclature and Synonyms

Diethyl formamidomalonate is known by several synonyms in scientific literature and commercial contexts:

  • Malonic acid, formamido-, diethyl ester

  • Propanedioic acid, (formylamino)-, diethyl ester

  • Diethyl 2-formylaminomalonate

  • Formamidomalonic acid diethyl ester

  • Diethyl 2-formamidopropanedioate

  • 2-formylamino-malonic acid diethyl ester

These various nomenclatures reflect the compound's structural features and conform to different chemical naming conventions used across scientific disciplines.

Physical Properties

Physical State and Appearance

Diethyl formamidomalonate appears as a white adhering crystalline powder at standard conditions. Its physical appearance plays a role in handling and application considerations in laboratory and industrial settings .

Thermal Properties

The compound exhibits specific thermal behavior characteristics important for its handling, purification, and application:

PropertyValue
Melting Point53-55°C (literature)
Boiling Point173-176°C at 11 mm Hg
Flash Point>230°F

These thermal properties determine appropriate processing conditions and safety parameters during synthetic applications .

Other Physical Properties

Additional physical characteristics contribute to the compound's behavior in various chemical systems:

PropertyValue
Density1.167 g/cm³
Refractive Index1.4750 (estimate)
pKa11.85±0.59 (Predicted)
LogP0.254
Polar Surface Area (PSA)81.70000

The compound is sensitive to both moisture and light, which necessitates specific storage conditions .

Chemical Properties and Reactivity

Functional Groups

Diethyl formamidomalonate contains several key functional groups that define its chemical reactivity:

  • Formamide group (-NHCHO)

  • Malonate ester functionality (diethyl ester)

  • Carbon-nitrogen bond susceptible to hydrolysis

  • Acidic α-hydrogen

The presence of these functional groups enables the compound to participate in various chemical transformations of synthetic importance .

Chemical Reactions

The compound undergoes several important chemical reactions that make it valuable in organic synthesis:

  • Hydrolysis: Under acidic or basic conditions, diethyl formamidomalonate undergoes hydrolysis of the ester groups to produce malonic acid derivatives.

  • Nucleophilic Addition: The compound acts as a nucleophile in reactions with electrophiles during synthesis processes.

  • Decarboxylation: Following certain reaction sequences, the compound can undergo decarboxylation reactions typical of malonic acid derivatives.

  • Condensation Reactions: It participates in condensation reactions with various electrophiles to form more complex molecular architectures .

Applications in Synthetic Chemistry

Pharmaceutical Synthesis

Diethyl formamidomalonate serves as a key building block in pharmaceutical synthesis, particularly in the preparation of:

  • Amino acid derivatives, especially for custom and non-proteinogenic amino acids

  • Heterocyclic compounds with potential pharmacological activity

  • Intermediates for active pharmaceutical ingredients

The compound's reactivity profile makes it suitable for constructing complex molecular scaffolds found in medicinal chemistry applications .

Heterocyclic Chemistry

The compound is extensively used in heterocyclic chemistry for the synthesis of:

  • Pyrimidines

  • Pyrazoles

  • Other nitrogen-containing heterocycles

These heterocyclic compounds form the core structures of many pharmaceuticals, agrochemicals, and specialty materials .

Carbon-Carbon Bond Formation

Diethyl formamidomalonate is utilized in research focused on carbon-carbon bond formation techniques, contributing to methods for constructing highly functionalized compounds. Its active methine group can be deprotonated to generate a nucleophile capable of forming new carbon-carbon bonds .

Analytical Methods

HPLC Analysis

Diethyl formamidomalonate can be analyzed by reverse-phase (RP) HPLC methods with simple conditions. The typical mobile phase contains:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid

For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. Columns with smaller 3 μm particles are available for fast UPLC applications. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .

Spectroscopic Identification

Various spectroscopic techniques can be employed to identify and characterize diethyl formamidomalonate:

  • NMR Spectroscopy: Provides structural confirmation through characteristic hydrogen and carbon signals

  • Mass Spectrometry: Yields molecular weight confirmation and fragmentation patterns

  • Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands

These analytical methods are essential for confirming the identity and purity of the compound for research and industrial applications .

Safety AspectInformation
Safety PhrasesS24/25 (Avoid contact with skin and eyes)
WGK Germany3 (Severe hazard to waters)
Personal Protective EquipmentEyeshields; Gloves; type N95 (US); type P1 (EN143) respirator filter
Storage Temperature2-8°C

Proper handling requires attention to these safety guidelines to minimize risks associated with the compound .

Comparison with Related Compounds

Structural Relatives

Diethyl formamidomalonate can be compared with structurally related compounds:

CompoundStructure TypeKey Differences
Diethyl MalonateDicarboxylic esterLacks the formamide group; primarily used in malonic ester synthesis
Diethyl AcetamidomalonateAcetamide derivativeContains an acetamide group instead of formamide; used in peptide synthesis
Diethyl AminomalonateAmine derivativeContains a free amine instead of formamide; used in amino acid synthesis

These structural relationships highlight the unique reactivity profile of diethyl formamidomalonate compared to similar compounds .

Research Applications

Enzyme Mechanism Studies

Diethyl formamidomalonate is pivotal in studies related to enzyme mechanisms, particularly those involving:

  • Decarboxylation reactions

  • Transamidation reactions

  • Studies of biochemical pathways

These investigations provide insights into enzyme kinetics and biochemical transformations .

Materials Development

The compound contributes to advances in materials science through:

  • Development of organic dyes and pigments

  • Creation of materials with stimuli-responsive properties

  • Polymer chemistry applications

These applications highlight the versatility of diethyl formamidomalonate beyond traditional pharmaceutical synthesis .

FormPurityPackaging
Crystalline powder≥97%Typically 25g, 100g
White solid≥98%Various sizes

The compound is offered by numerous chemical suppliers for research and synthetic applications .

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